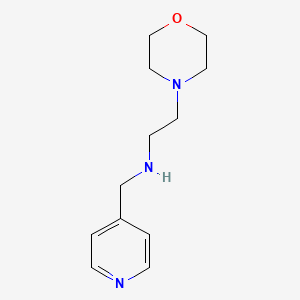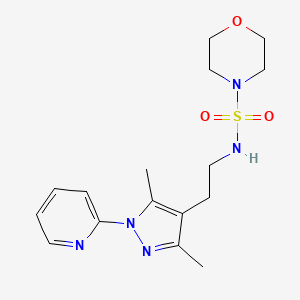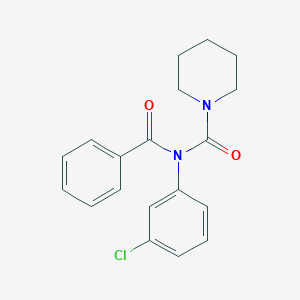
Sodium 5-hydroxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-hydroxy-2-nitrobenzoate: is an organic compound with the molecular formula C7H4NNaO5. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a hydroxyl group and the hydrogen atom at the 2nd position is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Mode of Action
It is known that nitrobenzoate compounds can interact with various biological targets, leading to changes in cellular processes . The specific interactions of Sodium 5-hydroxy-2-nitrobenzoate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nitrobenzoates have been shown to interfere with various biochemical pathways in different organisms , but the specific pathways affected by this compound and their downstream effects need further investigation.
Análisis Bioquímico
Biochemical Properties
It is known that nitrobenzoates, a class of compounds to which Sodium 5-hydroxy-2-nitrobenzoate belongs, can interact with various enzymes and proteins
Cellular Effects
Nitrobenzoates have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds, like this compound, are known to have a full positive charge on nitrogen and a half-negative charge on each oxygen This could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes
Dosage Effects in Animal Models
It is known that nitrobenzoates can have toxic or adverse effects at high doses
Metabolic Pathways
Nitrobenzoates are known to be involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxy-2-nitrobenzoate typically involves the nitration of 5-hydroxybenzoic acid. The reaction is carried out by treating 5-hydroxybenzoic acid with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting 5-hydroxy-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 5-hydroxy-2-nitrobenzoate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its derivatives are also investigated for their potential antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their anti-inflammatory, analgesic, and antioxidant activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and polymer additives.
Comparación Con Compuestos Similares
Sodium 5-hydroxybenzoate: Lacks the nitro group, resulting in different reactivity and applications.
Sodium 2-nitrobenzoate: Lacks the hydroxyl group, affecting its chemical properties and biological activities.
Sodium 3-hydroxy-2-nitrobenzoate: The position of the hydroxyl group is different, leading to variations in its chemical behavior.
Uniqueness: Sodium 5-hydroxy-2-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups at specific positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
IUPAC Name |
sodium;3-carboxy-4-nitrophenolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5.Na/c9-4-1-2-6(8(12)13)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXXIIYOMFEBE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[O-])C(=O)O)[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
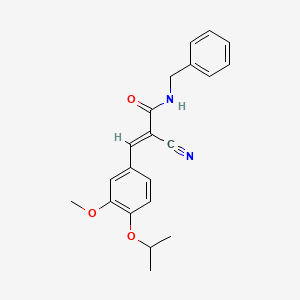
![(Z)-2-(2,5-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878985.png)
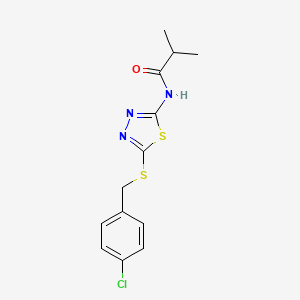
![N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2878988.png)
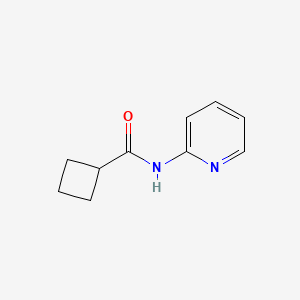
![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)

![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)
